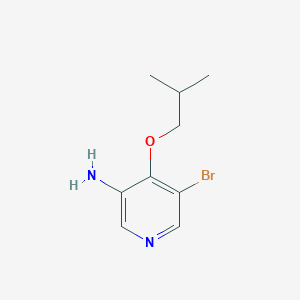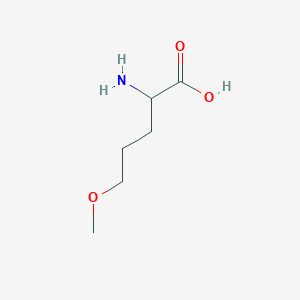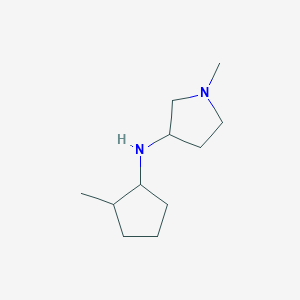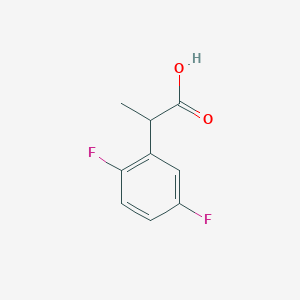
5-Bromo-4-(2-methylpropoxy)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-(2-methylpropoxy)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a 2-methylpropoxy group at the 4th position, and an amine group at the 3rd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2-methylpropoxy)pyridin-3-amine can be achieved through several methods. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with an arylboronic acid . The reaction conditions often include the use of a base such as potassium phosphate in a solvent mixture of 1,4-dioxane and water, with the reaction being carried out at elevated temperatures (around 90°C) for an extended period (e.g., 18 hours) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Bromo-4-(2-methylpropoxy)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with arylboronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium phosphate, used to deprotonate the reactants and promote the reaction.
Solvents: Mixtures of 1,4-dioxane and water are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. For example, coupling with different arylboronic acids can yield a variety of substituted pyridine derivatives .
科学的研究の応用
5-Bromo-4-(2-methylpropoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-4-(2-methylpropoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in clot formation, leading to its anti-thrombolytic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A closely related compound with similar chemical properties but lacking the 2-methylpropoxy group.
5-Bromo-2-methoxypyridin-3-amine: Another similar compound with a methoxy group instead of the 2-methylpropoxy group.
Uniqueness
5-Bromo-4-(2-methylpropoxy)pyridin-3-amine is unique due to the presence of the 2-methylpropoxy group, which can influence its reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C9H13BrN2O |
|---|---|
分子量 |
245.12 g/mol |
IUPAC名 |
5-bromo-4-(2-methylpropoxy)pyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2O/c1-6(2)5-13-9-7(10)3-12-4-8(9)11/h3-4,6H,5,11H2,1-2H3 |
InChIキー |
CJTLEGCNJHTICK-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=NC=C1N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13314636.png)




![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene](/img/structure/B13314664.png)


amine](/img/structure/B13314682.png)


![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13314711.png)
![2-[(4-Methoxy-4-methylpentan-2-yl)amino]butan-1-ol](/img/structure/B13314715.png)
